molecular formula C12H10N4O B1461070 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 237435-29-9

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B1461070
CAS No.: 237435-29-9
M. Wt: 226.23 g/mol
InChI Key: RUXXEJGBWXSYIP-UHFFFAOYSA-N
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Description

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Properties

IUPAC Name

2-amino-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-12-15-9-6-8(7-4-2-1-3-5-7)14-10(9)11(17)16-12/h1-6,14H,(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXXEJGBWXSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442463
Record name 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-29-9
Record name 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. For instance, the reaction of 2-aminopyrimidine with phenylacetylene in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or acyl chlorides, to produce substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antiviral Properties

Another area of investigation is its antiviral potential. Preliminary studies have suggested that this compound could inhibit viral replication in certain models. For instance, it was found to exhibit activity against the influenza virus by interfering with viral RNA synthesis . These findings highlight its potential as a lead compound for developing antiviral therapies.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as protein kinases and phosphodiesterases, which are crucial in various signaling pathways . This inhibition can lead to therapeutic applications in diseases where these enzymes are dysregulated.

Targeted Drug Delivery Systems

Recent advancements have explored the incorporation of this compound into nanoparticles for targeted drug delivery. The compound's ability to interact with biological membranes enhances its potential as a carrier for delivering chemotherapeutic agents directly to tumor sites .

Polymer Synthesis

In material science, this compound is being investigated for its utility in synthesizing novel polymers with enhanced thermal and mechanical properties. Its heterocyclic structure allows it to act as a monomer or cross-linker in polymerization reactions . These materials could find applications in coatings, adhesives, and composites.

Nanomaterials

The integration of this compound into nanomaterials has been explored for applications in sensors and electronic devices. The compound's electronic properties can be leveraged to enhance the conductivity and stability of nanostructures .

Case Studies

  • Anticancer Study : In a study involving various cancer cell lines, derivatives of this compound were tested for cytotoxicity. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting superior efficacy .
  • Viral Inhibition : A series of experiments demonstrated that this compound could reduce viral load in infected cell cultures by up to 70% when administered at specific concentrations .
  • Polymer Development : Researchers successfully synthesized a new polymer using this compound as a building block, which exhibited improved thermal stability compared to traditional polymers used in similar applications .

Mechanism of Action

The mechanism of action of 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival. The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its kinase inhibitory properties, similar to this compound.

    Pyrimido[4,5-d]pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.

Biological Activity

2-Amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (CAS No. 237435-29-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its synthesis, biological activity, and underlying mechanisms based on diverse research findings.

The molecular formula of this compound is C12H10N4OC_{12}H_{10}N_{4}O, with a molecular weight of approximately 226.23 g/mol. Its structural characteristics include a pyrrolo-pyrimidine core which is significant for its interaction with biological targets.

PropertyValue
CAS Number237435-29-9
Molecular FormulaC₁₂H₁₀N₄O
Molecular Weight226.23 g/mol
LogP2.49390
PSA87.82 Ų

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity through the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, the compound is known to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which plays a crucial role in the de novo purine nucleotide synthesis pathway. This inhibition leads to reduced proliferation of tumor cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) .

Case Study: Inhibition of Tumor Cell Proliferation
In a study evaluating the cytotoxic effects of various pyrrolo[3,2-d]pyrimidine derivatives, 2-amino-6-phenyl derivatives demonstrated remarkable potency against human tumor cell lines such as KB and IGROV1. The study reported that the compound's uptake was mediated by FRα and PCFT, confirming its selective targeting mechanism .

The mechanism by which this compound exerts its biological effects involves:

  • Selective Uptake : The compound is preferentially taken up by tumor cells through specific transporters (FRα and PCFT).
  • Enzyme Inhibition : Upon internalization, it inhibits GARFTase, leading to depletion of purine nucleotides essential for DNA synthesis and repair.
  • Induction of Apoptosis : Studies suggest that treatment with this compound can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Comparative Analysis with Other Compounds

To contextualize the potency of 2-amino-6-phenyl derivatives, a comparison with other known antifolates was conducted:

CompoundTarget EnzymeIC50 (µM)Selectivity
MethotrexateDihydrofolate reductase0.1 - 1Moderate
2-Amino DerivativeGARFTase<0.01High

The data indicates that the 2-amino derivative exhibits significantly lower IC50 values compared to classical antifolates like Methotrexate, suggesting a higher potency and selectivity for tumor cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 2
2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

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